![molecular formula C8H16Cl2N2O2 B14746144 (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes two 2-chloro-2-methylpropyl groups and an oxidoazaniumylidene moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium typically involves multiple steps, including the formation of the oxidoazaniumylidene group and the introduction of the 2-chloro-2-methylpropyl groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining strict safety and environmental standards.
Analyse Chemischer Reaktionen
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation reactions may lead to the formation of more oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions, on the other hand, can result in the replacement of one or more functional groups with different substituents, leading to a variety of new compounds with potentially useful properties.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium are diverse and include its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique reactivity and potential as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the effects of chemical modifications on biological systems.
In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways involved in disease processes. In industry, this compound may find applications in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to bind to and modulate the activity of these targets, leading to changes in cellular processes and functions.
For example, the compound may interact with enzymes or receptors involved in key biochemical pathways, altering their activity and resulting in downstream effects on cellular metabolism, signaling, or other processes. The precise molecular targets and pathways involved in the compound’s mechanism of action are the subject of ongoing research and may vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups, such as other oxidoazaniumylidene derivatives or compounds with 2-chloro-2-methylpropyl groups.
The comparison of these compounds can reveal differences in their chemical reactivity, biological activity, and potential applications. For example, while some similar compounds may share certain properties with this compound, they may differ in their specific interactions with molecular targets or their suitability for particular applications.
Eigenschaften
Molekularformel |
C8H16Cl2N2O2 |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C8H16Cl2N2O2/c1-7(2,9)5-11(13)12(14)6-8(3,4)10/h5-6H2,1-4H3/b12-11+ |
InChI-Schlüssel |
SOXNKOZYSPTMCO-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)(C/[N+](=[N+](/CC(C)(C)Cl)\[O-])/[O-])Cl |
Kanonische SMILES |
CC(C)(C[N+](=[N+](CC(C)(C)Cl)[O-])[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


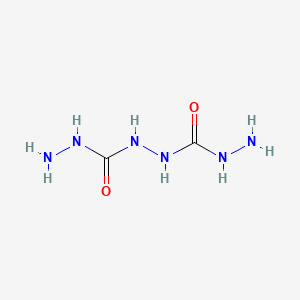
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

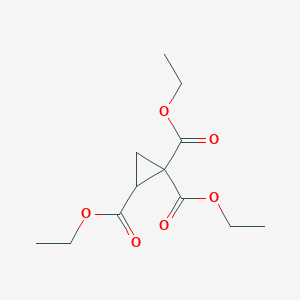
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
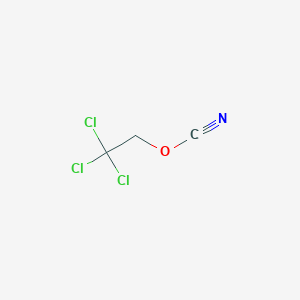
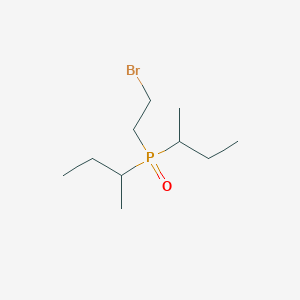
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
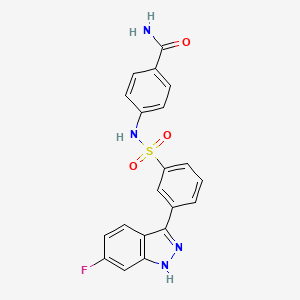
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)


